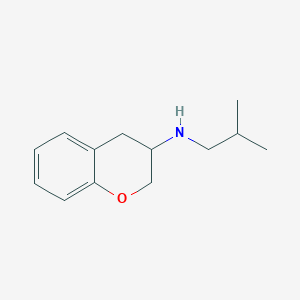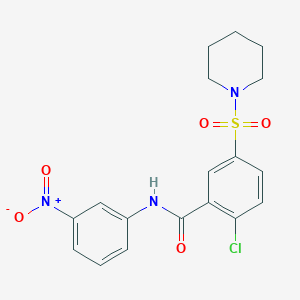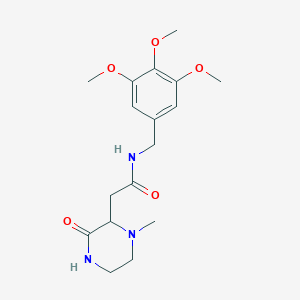![molecular formula C20H17ClN4O2 B6031649 2-(4-chlorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6031649.png)
2-(4-chlorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzoxazole derivative and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inhibiting the activity of topoisomerase IIα. Topoisomerase IIα is an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme leads to the accumulation of DNA damage, which ultimately results in apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-chlorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which limits its potential applications.
Direcciones Futuras
There are several future directions for the research on 2-(4-chlorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide. One of the most promising directions is the development of novel derivatives of this compound with improved anticancer activity and reduced toxicity. In addition, studies can be conducted to investigate the potential applications of this compound in the treatment of other diseases, such as inflammatory diseases. Moreover, the mechanism of action of this compound can be further elucidated to gain a better understanding of its mode of action.
Métodos De Síntesis
The synthesis of 2-(4-chlorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-(4-chlorobenzyl)-1,3-benzoxazole-5-carboxylic acid with 2-(1H-pyrazol-1-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(4-chlorobenzyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has been reported that this compound induces apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα, an enzyme that plays a crucial role in DNA replication and cell division.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-(2-pyrazol-1-ylethyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2/c21-16-5-2-14(3-6-16)12-19-24-17-13-15(4-7-18(17)27-19)20(26)22-9-11-25-10-1-8-23-25/h1-8,10,13H,9,11-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWVQTAXHLSBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCNC(=O)C2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B6031581.png)
![4-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}dihydro-2(3H)-furanone](/img/structure/B6031588.png)
![4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B6031592.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B6031597.png)
![3-(trifluoromethyl)-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B6031605.png)
![2-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B6031618.png)

![3-[2-(3-fluorophenyl)ethyl]-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B6031630.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6031637.png)
![5-(1-{[5-(ethylthio)-2-thienyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6031643.png)


